molecular formula C14H18N4O3 B2774362 N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428353-11-0

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

カタログ番号: B2774362
CAS番号: 1428353-11-0
分子量: 290.323
InChIキー: YGCMFSXKPMMFGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

  • Molecular Formula : C14H18N4O3
  • Molecular Weight : 290.32 g/mol
  • CAS Number : 1428353-11-0

The compound features a unique structure that incorporates both isoxazole and pyrazolo[5,1-b][1,3]oxazine moieties, which are known for their biological activities.

This compound has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), an important target in the treatment of acute myeloid leukemia (AML). FLT3 is often mutated in AML patients, leading to uncontrolled cell proliferation. The compound's mechanism involves:

  • Inhibition of FLT3 Phosphorylation : The compound effectively inhibits the phosphorylation of FLT3, which is crucial for its activation and subsequent signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : It has been shown to induce apoptosis in FLT3-dependent cell lines such as MV4-11 in a concentration-dependent manner.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxicity against AML cell lines. A study demonstrated:

Cell Line IC50 (µM) Mechanism
MV4-110.15FLT3 inhibition
HL600.25Induction of apoptosis

These findings suggest that the compound could be a promising candidate for further development as an anti-leukemic agent.

In Vivo Studies

In vivo efficacy was evaluated using xenograft models where the compound was administered at doses of 60 mg/kg/day. Results showed:

  • Complete Tumor Regression : Tumors derived from MV4-11 cells exhibited complete regression without significant body weight loss in treated mice.

This highlights the potential therapeutic index of the compound and its suitability for further clinical development.

Case Studies

Several case studies have highlighted the biological activity of similar compounds within the same chemical class. For instance:

  • FLT3 Inhibitor Development : A series of N-(tert-butyl)isoxazol derivatives were synthesized and evaluated for their FLT3 inhibitory activity. Among these, certain derivatives demonstrated comparable or superior efficacy to known inhibitors like AC220.
  • Combination Therapy Approaches : Research has explored combining this compound with other chemotherapeutic agents to enhance overall anti-tumor efficacy while minimizing resistance development.

特性

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-14(2,3)10-7-11(21-17-10)16-12(19)9-8-15-18-5-4-6-20-13(9)18/h7-8H,4-6H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCMFSXKPMMFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。